1-Chloropyrimido[4,5-c]cinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloropyrimido[4,5-c]cinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-9-8-6-3-1-2-4-7(6)14-15-10(8)13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYNHUBBZJDXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520134 | |
| Record name | 1-Chloropyrimido[4,5-c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87954-03-8 | |
| Record name | 1-Chloropyrimido[4,5-c]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimido 4,5 C Cinnoline Systems
Established Classical Synthesis Routes for Pyrimido[4,5-c]cinnoline Systems
The construction of the tricyclic pyrimido[4,5-c]cinnoline framework can be achieved through several classical synthetic strategies. These routes often involve the sequential or concerted formation of the pyrimidine (B1678525) and cinnoline (B1195905) ring systems. While methods for the precise pyrimido[4,5-c]cinnoline isomer are less common than for its other isomers like pyrimido[4,5-b]quinolines, the underlying principles of heterocycle synthesis are applicable.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems. These reactions typically involve the formation of two new bonds in a single operation from two or more starting materials, leading to the heterocyclic ring. For pyrimido[4,5-c]cinnoline systems, this can be envisioned through the reaction of a suitably functionalized cinnoline with a three-carbon synthon or a pre-functionalized pyrimidine with a component to form the cinnoline ring.
A common strategy involves multicomponent reactions (MCRs), which offer an efficient and atom-economical approach. For the related pyrimido[4,5-b]quinoline systems, three-component reactions of 6-aminouracil (B15529) derivatives, various aldehydes, and a cyclic 1,3-dicarbonyl compound like dimedone are well-established. nih.govbohrium.comnih.gov These reactions often proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the fused system. nih.gov Various catalysts, including basic catalysts like DABCO or acidic ionic liquids, have been employed to facilitate these transformations. nih.govoiccpress.com
A plausible cyclocondensation route to the pyrimido[4,5-c]cinnoline core could involve the condensation of a 4-amino-3-substituted-cinnoline with a reagent that provides the C2 and N3 atoms of the pyrimidine ring. For instance, the reaction of 4-aminocinnoline-3-carboxylic acid with arylisothiocyanates has been used to prepare substituted 2-mercaptopyrimido[5,4-c]cinnolin-4(3H)-ones. researchgate.net
| Reactants | Conditions | Product Type | Reference |
| 6-Amino-1,3-dimethyluracil, Aldehydes, Dimedone | DABCO, 90 °C, solvent-free | Pyrimido[4,5-b]quinolines | nih.gov |
| 6-Aminouracils, Aldehydes, Cyclohexanone derivatives | Various catalysts | Pyrimido[4,5-b]quinolines | bohrium.com |
| 4-Aminocinnoline-3-carboxylic acid, Arylisothiocyanates | Reflux in pyridine (B92270) | 2-Mercaptopyrimido[5,4-c]cinnolin-4(3H)-ones | researchgate.net |
| This table presents examples of cyclocondensation reactions for related pyrimidoquinoline and pyrimidocinnoline systems. |
Reductive Cyclization Strategies
Reductive cyclization is a powerful method for the formation of nitrogen-containing heterocycles, particularly for the cinnoline portion of the target scaffold. This strategy typically involves the reduction of a nitro group ortho to a side chain that can participate in cyclization. researchgate.net
The synthesis of the cinnoline nucleus itself can be achieved through various reductive methods. researchgate.net A general approach involves the intramolecular cyclization of an o-nitroaryl precursor. For example, the reduction of an o-nitrobenzylidene derivative can lead to an amino intermediate that subsequently cyclizes to form the N-N bond of the cinnoline ring. A synthetic approach to functionalized quinolines, which can be conceptually extended, utilizes a Zn-AcOH system to reduce 4-(o-nitroaryl)-substituted dihydrofurans, leading to a reductive cyclization. researchgate.net This highlights the principle of reducing an ortho-nitro group to an amine, which then attacks an adjacent electrophilic center to form the heterocyclic ring.
For the construction of the pyrimido[4,5-c]cinnoline system, a potential strategy would involve a pyrimidine precursor bearing an o-nitrophenyl group at the 5-position. This substituent would need to contain a suitable functional group that, upon reduction of the nitro group, can undergo intramolecular cyclization to form the cinnoline ring.
| Precursor Type | Reducing Agent | Key Transformation | Reference |
| 4-(o-Nitroaryl)-3-acyl-4,5-dihydrofurans | Zn-AcOH | Reductive cyclization to form quinoline (B57606) ring | researchgate.net |
| o-Nitroaryl compounds | Various (e.g., SnCl2, H2/Pd-C) | Reduction of nitro group followed by intramolecular cyclization | researchgate.net |
| This table outlines general reductive cyclization strategies applicable to the formation of the cinnoline ring. |
Annulation Reactions for Ring Formation
Annulation refers to the building of a new ring onto a pre-existing one. In the context of pyrimido[4,5-c]cinnoline synthesis, this could involve the formation of the pyrimidine ring onto a cinnoline core or vice versa.
One relevant example from related chemistries is the synthesis of pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives from 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)anilines. nih.gov This transformation involves the diazotization of the aniline (B41778) followed by an intramolecular cyclization (a form of annulation) to construct the cinnoline ring onto the existing pyrido-pyrrolo system. This approach underscores the utility of diazotization of an ortho-aminoaryl substituent as a key step in forming the N=N bond characteristic of the cinnoline ring.
Targeted Synthesis of Chlorinated Pyrimido[4,5-c]cinnoline Precursors and Analogues
The synthesis of chlorinated derivatives is often a crucial step in medicinal chemistry, as the chlorine atom can serve as a leaving group for nucleophilic substitution or can modulate the biological activity of the molecule.
Methods for Introducing Halogen Substituents on the Pyrimido[4,5-c]cinnoline Ring System
Direct halogenation of the pyrimido[4,5-c]cinnoline ring system can be challenging due to the potential for multiple reactive sites and the deactivating effect of the nitrogen atoms. However, methods developed for related heterocycles can provide insight. For instance, the Vilsmeier-Haack reagent (POCl₃/DMF) is known to effect both formylation and chlorination. Ultrasound-assisted formylation of tetrahydropyrimido[4,5-b]quinolindiones with this reagent yields β-chlorovinylaldehyde products. nih.gov
A more direct approach involves the electrophilic halogenation of the aromatic core. While not specifically demonstrated on pyrimido[4,5-c]cinnoline, methods for the regioselective C-H halogenation of quinolines have been developed, which could potentially be adapted. nih.gov
Synthesis of 1-Chloropyrimido[4,5-c]cinnoline and Related Chlorinated Intermediates
The most direct and widely used method for the synthesis of this compound would involve the chlorination of the corresponding pyrimido[4,5-c]cinnolin-1(2H)-one. This transformation is a standard procedure in heterocyclic chemistry.
The synthesis of the pyrimido[4,5-c]cinnolin-1(2H)-one precursor is the critical first step. While its direct synthesis is not extensively documented, analogous syntheses of pyrimido[4,5-c]quinolin-1(2H)-ones have been reported. These compounds were prepared from their corresponding lactones, which were in turn synthesized from substituted anilines. nih.gov This suggests a plausible route starting from a 4-aminocinnoline-3-carboxylate ester, which could be cyclized with a source of ammonia (B1221849) or an amine to form the pyrimidone ring.
Once the pyrimido[4,5-c]cinnolin-1(2H)-one is obtained, it can be converted to this compound by treatment with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this type of transformation. researchgate.net The reaction is often carried out at elevated temperatures, sometimes in the presence of a base like N,N-dimethylaniline or using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) for enhanced reactivity. researchgate.netindianchemicalsociety.com The mechanism involves the initial formation of a phosphate (B84403) ester intermediate from the tautomeric 1-hydroxy form of the pyrimidone, which is then displaced by a chloride ion. nih.govresearchgate.net
| Precursor | Reagent | Product | Reference |
| Hydroxypyrimidine | POCl₃ | Chloropyrimidine | researchgate.net |
| Quinazolone | POCl₃ | Chloroquinazoline | nih.govresearchgate.net |
| Pyrimido[4,5-c]cinnolin-1(2H)-one (Hypothetical) | POCl₃ or POCl₃/PCl₅ | This compound | researchgate.netindianchemicalsociety.com |
| This table shows common chlorination reactions for converting heterocyclic ketones/ones to their chloro derivatives, including the proposed synthesis of the title compound. |
Advanced Synthetic Techniques for Pyrimido[4,5-c]cinnoline Scaffold Assembly
The construction of the fused pyrimido[4,5-c]cinnoline ring system relies on strategic bond-forming reactions to assemble the tricyclic core. Modern synthetic chemistry has provided a powerful toolkit for this purpose, moving beyond traditional methods to embrace more efficient and versatile approaches.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For the synthesis of pyrimido-fused heterocycles, palladium and copper catalysts are particularly prominent.
Palladium-catalyzed intramolecular arylation has been successfully used to construct related fused systems like pyrimido[4,5-b]indoles. scilit.com This type of reaction typically involves the coupling of an aryl halide with an amine or an activated C-H bond on the same molecule, facilitated by a palladium catalyst, to form a new ring. This strategy, known as the Larock indole (B1671886) synthesis or similar intramolecular Heck or Suzuki reactions, could theoretically be adapted to form the cinnoline portion of the pyrimido[4,5-c]cinnoline scaffold from a suitably functionalized pyrimidine precursor.
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer another powerful route for constructing such scaffolds. These reactions are well-suited for forming N-aryl bonds, a key step in many cyclization strategies. A copper-catalyzed approach involving an Ullmann condensation, decarboxylation, and oxidative coupled dehydrogenation has been reported for the synthesis of complex pyrazolo-fused pyrimido[1,2-c]quinazolines. researchgate.net This highlights the potential of copper catalysis to orchestrate tandem reactions that rapidly build molecular complexity, a principle applicable to the pyrimido[4,5-c]cinnoline system.
| Catalyst Type | Reaction Type | Application in Fused Pyrimidine Synthesis | Reference |
| Palladium | Intramolecular Arylation | Synthesis of pyrimido[4,5-b]indoles from pyrimidine precursors. | scilit.com |
| Copper | Ullmann Coupling, Oxidative Dehydrogenation | Synthesis of complex fused pyrimidines like pyrazolo[4′,5′:4,5]pyrimido[1,2-c]quinazolines. | researchgate.net |
| Nano-Copper Complex | Multicomponent Reaction Catalyst | Synthesis of pyrimido[4,5-b]quinoline derivatives. | bohrium.com |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid assembly of complex molecules from simple precursors, often in a one-pot fashion. nih.govacsgcipr.org
The synthesis of the related pyrimido[4,5-b]quinoline scaffold has been extensively achieved using MCRs. bohrium.com A common approach involves the one-pot condensation of a 6-aminouracil derivative, an aldehyde, and a cyclic C-H acid like dimedone or barbituric acid. nih.govrsc.orgsemanticscholar.org This strategy can be catalyzed by a wide range of catalysts, including neutral organocatalysts like trityl chloride, basic catalysts such as DABCO, or various solid-supported and nanoparticle catalysts to promote greener chemistry. nih.govsemanticscholar.org While these examples yield the quinoline isomer, the underlying principle of convergent synthesis is directly relevant to the construction of the pyrimido[4,5-c]cinnoline core, provided appropriate starting materials like arylhydrazones are used to form the cinnoline N-N bond. researchgate.net
| Reactant A | Reactant B | Reactant C | Catalyst | Product Scaffold | Reference |
| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde | Dimedone | Trityl Chloride (TrCl) | Pyrimido[4,5-b]quinoline | nih.gov |
| 6-Amino-1,3-dimethyluracil | Benzyloxy Benzaldehyde | Dimedone | DABCO | Pyrimido[4,5-b]quinoline | semanticscholar.org |
| 6-Aminouracil | Aromatic Aldehyde | Dimedone/Barbituric Acid | None (Ball-milling) | Pyrimido[4,5-b]quinoline | rsc.org |
| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehyde | Dimedone | Acetic Acid | Pyrimido[4,5-b]quinoline | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions. By utilizing microwave irradiation to rapidly heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.net
This technique has been successfully applied to the synthesis of pyrimido[4,5-b]quinolines. For instance, the intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes under microwave irradiation in acetic acid affords the corresponding pyrimido[4,5-b]quinolines. researchgate.net Notably, this reaction proceeds with the hydrolysis of both the chloro and amino groups. researchgate.net Another protocol describes a three-component reaction of an aromatic aldehyde, 6-amino-1,3-dimethyluracil, and dimedone under microwave irradiation, achieving the synthesis of pyrimido[4,5-b]quinoline derivatives in just 6-9 minutes with high yields. researchgate.netsrce.hr The operational simplicity and efficiency of MAOS make it a highly attractive method for the synthesis of the pyrimido[4,5-c]cinnoline scaffold.
| Reaction Type | Starting Materials | Conditions | Key Advantages | Reference |
| Intramolecular Cyclization | N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Acetic Acid, Microwave | Operational simplicity, rapid synthesis | researchgate.net |
| Multicomponent Reaction | Aromatic Aldehyde, 6-Amino-1,3-dimethyluracil, Dimedone | Microwave (480 W, 85°C) | Short reaction time (6-9 min), high yields | researchgate.net |
C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy in modern organic synthesis that involves the conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond without prior formation of an organometallic reagent or directing group. This approach enhances synthetic efficiency by reducing the number of steps required for pre-functionalization.
In the context of fused pyrimidine systems, the Vilsmeier-Haack reaction represents a classic example of C-H functionalization. This reaction introduces a formyl group (–CHO) onto an electron-rich aromatic or heterocyclic ring. For pyrimido[4,5-b]quinoline-dione derivatives, the activated carbocyclic ring can undergo formylation with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield β-chlorovinyl aldehyde derivatives. nih.gov This transformation demonstrates that the core scaffold, once assembled, can be further elaborated through direct C-H functionalization, allowing for the introduction of valuable synthetic handles for further diversification. nih.gov While this example modifies a pre-existing scaffold rather than assembling it, the principle of targeting C-H bonds is a frontier strategy that could be envisioned in novel cyclization pathways to form the pyrimido[4,5-c]cinnoline ring system itself.
Chemical Reactivity and Functionalization of Pyrimido 4,5 C Cinnoline Derivatives
Nucleophilic Substitution Reactions of 1-Chloropyrimido[4,5-c]cinnoline and Analogues
The chlorine atom at the 1-position of the pyrimido[4,5-c]cinnoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in related electron-deficient heterocycles like 2,4-dichloroquinazolines, where the chlorine at the 4-position (equivalent to the 1-position in the pyrimido[4,5-c]cinnoline system) is preferentially displaced by nucleophiles. nih.gov This high reactivity makes this compound a versatile building block for introducing a wide range of functional groups.
Amination Reactions
The displacement of the C1-chloro substituent by various amine nucleophiles is a well-established method for generating libraries of 1-aminopyrimido[4,5-c]cinnoline derivatives. This reaction typically proceeds under mild conditions, accommodating a diverse array of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. nih.gov The reaction conditions can be tailored based on the nucleophilicity of the amine, often involving a suitable solvent and sometimes a base to neutralize the HCl generated. For instance, reactions with aliphatic amines may proceed at room temperature in solvents like THF, while less nucleophilic aromatic amines might require heating. nih.gov This approach has been used to synthesize various bioactive molecules, including potential anticancer agents. nih.gov
Table 1: Examples of Amination Reactions on Analogous Chloro-Heterocycles
| Amine Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aliphatic Amines | THF, room temperature | 1-(Alkylamino)pyrimido[4,5-c]cinnoline | nih.gov |
| Benzylic Amines | iPr₂NEt, THF, room temperature, 16h | 1-(Benzylamino)pyrimido[4,5-c]cinnoline | nih.gov |
Thiolation and Alkylthio-Derivatization
The chloro group at the 1-position can also be readily displaced by sulfur-based nucleophiles. Reactions with thiols (R-SH) or thiolate salts (R-SNa) provide access to 1-(alkylthio)- or 1-(arylthio)pyrimido[4,5-c]cinnoline derivatives. This functionalization is significant in medicinal chemistry, as organosulfur compounds often exhibit a wide range of biological activities. The reaction of analogous chloro-heterocycles with reagents like thiophenol has been demonstrated, leading to the corresponding thioether derivatives. researchgate.net
Hydrolysis and Hydroxy-Derivatization
Hydrolysis of this compound provides a route to the corresponding 1-hydroxy derivative. This reaction typically occurs under aqueous acidic or basic conditions. The resulting product is expected to exist predominantly in its more stable tautomeric form, pyrimido[4,5-c]cinnolin-1(2H)-one. This "hydroxy" derivative can serve as a precursor for further functionalization, such as O-alkylation, to introduce alkoxy groups at the 1-position.
Electrophilic Aromatic Substitution on the Pyrimido[4,5-c]cinnoline Core
The pyrimido[4,5-c]cinnoline ring system is highly electron-deficient due to the cumulative electron-withdrawing effect of its four nitrogen atoms. This inherent electronic nature deactivates the aromatic core towards classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. Electrophiles are unlikely to attack the electron-poor ring system. reddit.com Instead of substitution, highly activated "superelectrophilic" nitro-heterocycles are known to undergo nucleophilic addition, which leads to dearomatization. nih.gov Therefore, functional groups are typically introduced onto the pyrimido[4,5-c]cinnoline core through the construction of the ring system from already substituted precursors or by functionalization of a pre-existing substituent, rather than by direct EAS on the heterocyclic core. An exception is the intramolecular electrophilic substitution that can occur during the formation of the cinnoline (B1195905) ring itself, a process known as the Widman-Stoermer synthesis. mdpi.com
Functional Group Interconversions and Modifications of Pyrimido[4,5-c]cinnoline Substituents
Once substituents are installed on the pyrimido[4,5-c]cinnoline core, they can be chemically modified to create further analogues. These transformations allow for the fine-tuning of molecular properties without altering the core scaffold. Common examples include:
Ester Hydrolysis: An ester group, for instance at the 3-position, can be saponified using aqueous base (e.g., NaOH) to yield the corresponding carboxylic acid.
Amide Formation: A carboxylic acid can be activated and coupled with various amines to generate a library of amide derivatives.
Reduction of Nitro Groups: A nitro group, if present on the scaffold, can be reduced to an amino group, which can then be further derivatized.
Derivatization Strategies for Diversification of Pyrimido[4,5-c]cinnoline Libraries
The creation of diverse chemical libraries based on the pyrimido[4,5-c]cinnoline scaffold is a key strategy in drug discovery. nih.govresearchgate.net The 1-chloro derivative is a pivotal intermediate in these efforts.
Key Diversification Strategies:
Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.1, the reactive C1-chloro group allows for the introduction of a wide variety of amines, thiols, and alcohols, rapidly generating a large number of analogues from a common precursor. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The C1-chloro atom is also a suitable handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds. wikipedia.orgharvard.edu This reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 1-position, significantly expanding the accessible chemical space. researchgate.netsphinxsai.comnih.gov
Table 2: Potential Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst/Base System (Typical) | Product Type | Reference |
|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Arylpyrimido[4,5-c]cinnoline | wikipedia.orgresearchgate.net |
| Heteroarylboronic Acid | PdCl₂(dppf), K₂CO₃ | 1-Heteroarylpyrimido[4,5-c]cinnoline | nih.gov |
These strategies, starting from a versatile intermediate like this compound, provide a robust platform for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. nih.gov
Structure Activity Relationship Sar Studies of Pyrimido 4,5 C Cinnoline Derivatives
Correlating Structural Modifications with Biological Target Interactions
The biological activity of pyrimido[4,5-c]cinnoline derivatives is intricately linked to their structural features, which dictate their interactions with specific biological targets. Research has shown that this heterocyclic system is a versatile scaffold that can be modified to target a range of biological molecules, including enzymes and receptors. ontosight.ai
For instance, derivatives of the related pyrimido[5,4-c]cinnoline scaffold have been investigated for their antiplatelet activities. researchgate.net The introduction of various lipophilic moieties, such as phenyl, 4-methoxyphenyl, 2-furanyl, and 2-thienyl, at position 2, along with basic groups like alkylaminopropyl or cyclohexylaminopropyl at position 4, has led to compounds with significant inhibitory effects on collagen-induced platelet aggregation. nih.gov Some of these compounds also demonstrated potent antagonism against adrenaline, ADP, and platelet-activating factor (PAF) in the nanomolar range. nih.gov
In the context of anticancer research, pyrimido[4,5-c]quinoline (B14755456) derivatives, which are structurally similar to pyrimido[4,5-c]cinnolines, have been identified as inhibitors of several key targets. These include topoisomerase I (Topo I), topoisomerase IIα (Topo IIα), cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR). nih.govresearchgate.net Notably, certain pyrimido[5,4-c]quinoline derivatives exhibited selective inhibitory activity against Topo I, with some compounds showing greater potency than the reference drug, camptothecin. nih.gov Furthermore, pyrimido[4,5-c]quinolin-1(2H)-ones have been identified as a novel class of antimitotic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov
The following table summarizes the biological targets of various pyrimido[4,5-c]cinnoline and related derivatives:
Table 1: Biological Targets of Pyrimido[4,5-c]cinnoline and Related Derivatives| Compound Series | Biological Target(s) | Reference(s) |
|---|---|---|
| Pyrimido[5,4-c]cinnolines | Platelet Aggregation (Collagen, Adrenaline, ADP, PAF) | researchgate.net, nih.gov |
| Pyrimido[5,4-c]quinolines | Topoisomerase I, EGFR, CDK2 | nih.gov, researchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | Tubulin | nih.gov |
| Pyrimido[4,5-c]quinolines | Protein Kinase CK2 | nih.gov |
| Pyrimido[5,4-c]quinolin-4(3H)-ones | 5-HT1A, 5-HT2A, 5-HT7 Receptors | nih.gov |
Influence of Substituent Position and Electronic Properties on Activity
The position and electronic nature of substituents on the pyrimido[4,5-c]cinnoline ring system are critical determinants of biological activity.
Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have demonstrated that the presence of a chloro group at the 9-position significantly enhances cytotoxic activity against various cancer cell lines. nih.gov Further enhancement of this activity was observed with the introduction of an additional halogen substituent at the para-position of a 3-phenyl group. nih.gov
In the pyrimido[5,4-c]cinnoline series with antiplatelet effects, a clear dependence of activity on the substituent at the R(1) position has been observed. researchgate.net For pyrimido[5,4-c]quinolines acting as antiproliferative agents, substitutions at positions 2 and 5 have been explored, leading to potent inhibitors of Topo I and EGFR. nih.gov
The electronic properties of the substituents also play a crucial role. For example, in a series of chalcone (B49325) derivatives related to pyrimido[4,5-c]cinnolines, the presence of electron-donating methoxy (B1213986) or dimethoxy groups on the B ring was found to be important for antiplatelet activity. researchgate.net
The table below illustrates the influence of substituent position on the activity of pyrimido[4,5-c]cinnoline and related heterocyclic systems.
Table 2: Influence of Substituent Position on Biological Activity| Scaffold | Position of Substitution | Effect on Activity | Reference(s) |
|---|---|---|---|
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 9-position (Chloro) | Major positive impact on cytotoxic activity | nih.gov |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3-phenyl group (para-halogen) | Further enhances cytotoxic activity | nih.gov |
| Pyrimido[5,4-c]cinnolines | R(1) position | Clear dependence of antiplatelet activity | researchgate.net |
| Pyrimido[5,4-c]quinolines | Positions 2 and 5 | Important for antiproliferative activity (Topo I, EGFR inhibition) | nih.gov |
Steric and Conformational Factors in Pyrimido[4,5-c]cinnoline SAR
In a study of pyrimido[5,4-c]quinolin-4(3H)-ones as serotonin (B10506) receptor ligands, the length of the spacer between the core structure and a terminal 4-arylpiperazine moiety was investigated. nih.gov Conformational analysis, including X-ray crystallography and NMR studies, revealed that an extended conformation of tetramethylene derivatives was prevalent in the solid state and in solution. nih.gov This extended conformation was also observed in the top-scoring poses from docking studies into the 5-HT1A receptor model, suggesting its importance for high-affinity binding. nih.gov
The synthesis and SAR of a pyrimido[4,5-d]pyrimidine (B13093195) derivative with antidepressant activity also highlighted the relationship between the molecule's conformation and its activity. nih.gov The spatial structure was found to be in accordance with potential binding at presynaptic alpha-receptor sites. nih.gov These findings underscore the importance of considering the three-dimensional structure and conformational flexibility when designing new pyrimido[4,5-c]cinnoline-based compounds.
Identification of Pharmacophore Models within the Pyrimido[4,5-c]cinnoline Series
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the pyrimido[4,5-c]cinnoline series and its analogs, several key pharmacophoric features have been identified based on SAR studies.
For antiplatelet activity in the pyrimido[5,4-c]cinnoline series, a general pharmacophore appears to require a lipophilic group at position 2 and a basic side chain at position 4. researchgate.netnih.gov Specifically, a cyclohexylamino group on a 4-carboxamide moiety was identified as a prerequisite for this pharmacological activity in a related series. researchgate.net
In the case of pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2, a binding model was developed based on SAR data, which revealed different modes of interaction with the hinge region of the kinase. nih.gov This suggests a pharmacophore that includes features capable of forming key hydrogen bonds and hydrophobic interactions within the ATP-binding site of the enzyme.
For pyrimido[5,4-c]quinolin-4(3H)-one derivatives acting as 5-HT1A receptor ligands, the pharmacophore model includes the heterocyclic core, a flexible linker of a specific length, and a terminal arylpiperazine group. nih.gov The extended conformation of this linker appears to be a crucial element of the pharmacophore for high-affinity binding. nih.gov
The development of these pharmacophore models is instrumental in guiding the design of new derivatives with improved potency and selectivity. By understanding the key structural requirements for interaction with a specific biological target, medicinal chemists can more effectively synthesize novel compounds with desired therapeutic properties.
Investigation of Biological Activities and Underlying Mechanisms of Pyrimido 4,5 C Cinnoline Derivatives in Vitro and in Silico
Antibacterial and Antifungal Activity Studies and Proposed Mechanisms
While direct studies on the antimicrobial properties of 1-Chloropyrimido[4,5-c]cinnoline are not available, research on related pyrimido-fused heterocyclic systems, such as pyrimido[5,4-c]cinnolines and pyrimido[4,5-b]quinolines, indicates that this class of compounds holds potential as antimicrobial agents.
Spectrum of Activity Against Microbial Strains
Studies on a series of 4-arylaminopyrimido[5,4-c]cinnolines have demonstrated their antibacterial activity. nih.gov These compounds were evaluated using a serial two-fold dilution technique, with several derivatives showing significant efficacy. nih.gov Notably, 7-methyl-4-[(p-methyl phenyl) amino] pyrimido [5,4-c] cinnoline (B1195905) was identified as the most active compound against Gram-positive bacteria. nih.gov
In a separate investigation, a series of novel pyrimido[4,5-b]quinoline-4-one derivatives were synthesized and assessed for their antimicrobial potential. phcogj.comunar.ac.id The results highlighted that compounds 17b, 9d, and 9c were the most potent, displaying significant antimicrobial activity. phcogj.comunar.ac.id Further studies on other pyrimido[4,5-b]quinoline derivatives reported high activity towards fungi for compounds 8 and 9a , with efficacy comparable to the standard drug Nystatin. nih.gov
The antimicrobial screening of various pyrimido[4,5-b]quinolines revealed a broad spectrum of activity. For instance, some of these derivatives showed considerable effectiveness against bacterial strains such as S. aureus, P. aeruginosa, and E. coli. researchgate.net
Below is a summary of the antimicrobial activities of some pyrimido-fused derivatives against various microbial strains.
| Compound Class | Derivative | Tested Strains | Activity | Reference |
| Pyrimido[5,4-c]cinnoline | 7-methyl-4-[(p-methyl phenyl) amino] pyrimido [5,4-c] cinnoline | Gram-positive bacteria | Most active in the series | nih.gov |
| Pyrimido[4,5-b]quinoline-4-one | 17b, 9d, 9c | Not specified | Significant antimicrobial activity | phcogj.comunar.ac.id |
| Pyrimido[4,5-b]quinoline | 8, 9a | Fungi | High activity (comparable to Nystatin) | nih.gov |
| Pyrimido[4,5-b]quinoline | Not specified | S. aureus, P. aeruginosa, E. coli | Considerable activity | researchgate.net |
Mechanistic Insights into Antimicrobial Action
The precise mechanisms of antimicrobial action for pyrimido[4,5-c]cinnoline derivatives are not yet elucidated. However, research on related structures provides some potential insights. For some antimicrobial agents, the mode of action involves the inhibition of essential enzymes in pathogens. For example, docking studies on potent antimicrobial pyrimido[4,5-b]quinoline derivatives have suggested that these compounds may interact with and inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR) .
Anticancer Activity and DNA Interaction Mechanisms
The anticancer potential of the pyrimido[4,5-c]cinnoline scaffold has been inferred from studies on its isomers and related structures, which have demonstrated cytotoxic effects against various cancer cell lines.
DNA Intercalation Studies
While direct DNA intercalation studies for this compound are absent from the literature, research on analogous compounds suggests that DNA is a likely target. For instance, a study on pyrimido[5,4-c]cinnoline and pyrimido[5,4-c]quinoline derivatives tested these compounds as potential intercalators, with all of them possessing structural features amenable to such activity. nih.gov
More detailed investigations into pyrimido[4',5';4,5]thieno(2,3-b)quinoline (PTQ) derivatives have provided strong evidence for DNA intercalation. nih.gov Spectroscopic analysis, including UV-visible, fluorescence, and circular dichroism, indicated that these molecules interact with DNA, leading to conformational changes. nih.gov The displacement of ethidium (B1194527) bromide from DNA and an increase in the DNA melting temperature upon the addition of the PTQ derivatives further confirmed an intercalative binding mode. nih.gov Computational docking studies supported these findings, showing clear intercalation of the molecules into the DNA structure. nih.gov
Topoisomerase Inhibition Mechanisms (I and IIα)
Topoisomerases are crucial enzymes in DNA replication and transcription, making them key targets for anticancer drugs. While there is no specific data on topoisomerase inhibition by this compound, studies on related pyrimido-fused systems suggest this as a possible mechanism of action.
Research on aza-analogs of dibenzo[c,h]cinnoline (B14754567) has identified them as potent topoisomerase I-targeting anticancer agents . nih.gov Furthermore, a series of novel pyrazolo[4,3-f]quinoline derivatives were evaluated for their ability to inhibit both topoisomerase I and IIα. nih.gov One compound, in particular, was highly effective at preventing topoisomerase IIα catalytic activity, with an inhibition of 88.3%, comparable to the standard drug etoposide. nih.gov
The inhibition of topoisomerases can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately cell death. nih.gov
Cell Cycle Modulation (in vitro)
The cytotoxic effects of pyrimido-fused compounds are often linked to their ability to interfere with the cell cycle. Studies on pyrimido[4,5-c]quinoline-1(2H)-ones have provided insights into this mechanism. nih.gov Several derivatives of this class were found to exhibit cytotoxic activity in the low micromolar and sub-micromolar range against human cancer cell lines, including lung fibrosarcoma (HT-1080), colon adenocarcinoma (HT-29), and breast carcinoma (MDA-MB-231). nih.gov
Flow cytometric analysis of the most potent of these compounds revealed that they inhibit the S-phase and cause cell cycle arrest in the G2/M phase . nih.gov This suggests an antimitotic action, where the compounds interfere with the process of cell division. nih.gov
Anti-inflammatory Mechanisms of Action
Derivatives of the cinnoline and pyrimidine (B1678525) families, including fused systems like pyrimidocinnolines, are recognized for their potential as anti-inflammatory agents. researchgate.netnih.gov Research has explored their ability to modulate inflammatory pathways, with some compounds showing activity comparable to established anti-inflammatory drugs in preclinical models. dntb.gov.uapnrjournal.com The investigation into these compounds often involves both in vitro assays, such as the inhibition of protein denaturation, and in vivo models like carrageenan-induced paw edema in rats. researchgate.netpnrjournal.com
The pyrimidine nucleus is a core structure in various compounds investigated for their cyclooxygenase-inhibiting potential. nih.gov Certain pyrimidine derivatives have demonstrated significant inhibitory activity against the COX-2 enzyme, a key mediator of inflammation and pain. nih.gov In a related class of compounds, pyrazolo[4,3-c]cinnoline derivatives have shown potent anti-inflammatory action, and docking studies suggested a strong binding profile with the COX-2 enzyme. pnrjournal.com While direct studies on this compound are limited, the broader family of pyrimidine- and cinnoline-based heterocycles remains a subject of interest for the development of novel COX inhibitors.
The anti-inflammatory effects of pyrimido[5,4-c]cinnoline derivatives have been assessed through various models. In one study, ten new 4-substituted arylaminopyrimido[5,4-c]cinnolines, synthesized from 4-chloropyrimido[5,4-c]cinnoline precursors, were evaluated for their anti-inflammatory activity. researchgate.net The study also tested their effectiveness in an in vitro model of inflammation, the inhibition of Bovine Serum Albumin (BSA) denaturation. researchgate.net Interestingly, the results indicated that there was no direct relationship between the observed anti-inflammatory activity of the compounds and their ability to prevent BSA denaturation. researchgate.net Other related cinnoline derivatives have been shown to reduce inflammation in models such as carrageenan-induced rat paw edema. pnrjournal.com
Antiplatelet Aggregation Mechanisms
A significant area of investigation for pyrimido[4,5-c]cinnoline derivatives has been their activity as inhibitors of platelet aggregation. Platelets play a crucial role in thrombosis, and agents that can prevent their aggregation are valuable in the prevention and treatment of cardiovascular diseases. researchgate.netaccscience.com
Several studies have demonstrated that pyrimido[5,4-c]cinnoline derivatives can effectively inhibit platelet aggregation induced by various physiological agonists. A series of 21 new pyrimido[5,4-c]cinnolines with different lipophilic and basic groups were synthesized and tested for their antiplatelet effects. nih.gov Ten of these compounds showed significant inhibition of collagen-induced platelet aggregation. researchgate.netnih.gov
Further investigation into the mechanism of the most potent compounds revealed a broader spectrum of antiplatelet activity. Specific derivatives were found to be effective antagonists against other key inducers, including adrenaline, adenosine (B11128) diphosphate (B83284) (ADP), and platelet-activating factor (PAF), often with high potency in the nanomolar concentration range. researchgate.netnih.gov
| Compound | Inducer | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 6a | Collagen | < 10 µM | nih.gov |
| Compound 6b | Collagen | < 10 µM | nih.gov |
| Compound 6c | Collagen | < 10 µM | nih.gov |
| Compound 6g | Collagen | < 10 µM | nih.gov |
| Compound 6h | Collagen | < 10 µM | nih.gov |
| Compound 6i | Collagen | < 10 µM | nih.gov |
| Compound 6i | ADP | Nanomolar range | nih.gov |
| Compound 6i | PAF | Nanomolar range | nih.gov |
| Compound 6k | Collagen | < 10 µM | nih.gov |
| Compound 6m | Collagen | < 10 µM | nih.gov |
| Compound 6m | Adrenaline | Nanomolar range | nih.gov |
| Compound 6m | PAF | Nanomolar range | nih.gov |
| Compound 6q | Collagen | < 10 µM | nih.gov |
| Compound 6u | Collagen | < 10 µM | nih.gov |
| Compound 6u | PAF | Nanomolar range | nih.gov |
| Compound 4f | Collagen | 85 µM | researchgate.net |
| Compound 4g | Collagen | 90 µM | researchgate.net |
Central Nervous System (CNS) Activity and Mechanisms
The cinnoline core is a structural motif found in compounds with a range of effects on the central nervous system. researchgate.net Research into synthetic derivatives has explored activities such as sedative and neuroleptic-like effects. researchgate.netnih.gov
Selected 3-substituted 2-methylpyrimido[5,4-c]cinnolin-4(3H)-ones, derived from 4-amino-3-cinnolinecarboxylic acids, have been screened for their activity on the central nervous system. nih.gov Studies on related 4-aminocinnoline-3-carboxylic acid derivatives, which serve as precursors, have shown that while the unsubstituted parent compounds had no effect, derivatives bearing chloro, fluoro, or methyl groups on the aromatic ring exhibited weak neuroleptic and sedative properties. researchgate.netresearchgate.net
In terms of receptor modulation, other related cinnoline derivatives have been investigated for their interaction with specific neurotransmitter receptors. For instance, a number of N-alkyl-1,4-dihydrocinnoline-3-carboxamides were found to be active as antagonists of the 5-HT₃ receptor, a target for antiemetic drugs. researchgate.net
Enzyme Inhibition Studies (e.g., Monoamine Oxidase-B)
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Selective MAO-B inhibitors have been a key target in the development of therapies for neurodegenerative conditions like Parkinson's disease, as they can increase depleted dopamine levels in the brain. mdpi.com
While direct experimental studies on the MAO-B inhibitory activity of this compound are not extensively available in the public domain, research on structurally related condensed pyridazine (B1198779) and pyrimidine derivatives provides valuable insights into the potential of the pyrimido[4,5-c]cinnoline core as a scaffold for MAO-B inhibitors. Studies have shown that while pyrimidine derivatives often exhibit selectivity towards MAO-A, condensed pyridazines can act as reversible and selective inhibitors of MAO-B. acs.orgnih.gov
A study on pyridazinobenzylpiperidine derivatives revealed that most of the synthesized compounds demonstrated greater inhibition of MAO-B than MAO-A. nih.gov For instance, compound S5 in that study, which features a chloro-substituted phenyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.gov This highlights the potential significance of a chloro substituent in conferring MAO-B inhibitory activity and selectivity.
The following table summarizes the MAO-B inhibitory data for selected pyridazinobenzylpiperidine derivatives from a study, illustrating the impact of substitution on activity.
Table 1: In Vitro MAO-A and MAO-B Inhibitory Activities of Selected Pyridazinobenzylpiperidine Derivatives
| Compound | Substitution Pattern | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |
| S15 | 3-CN | 3.691 | >40 | - |
| S16 | 2-CN | >40 | 0.979 | >40.86 |
Data sourced from a study on pyridazinobenzylpiperidine derivatives. nih.gov The selectivity index is calculated as the ratio of MAO-A IC50 to MAO-B IC50.
The selectivity and potency of enzyme inhibitors are determined by their specific molecular interactions with the target enzyme's active site. For MAO-B, the active site is a hydrophobic cavity, and the nature of the substituents on an inhibitor's core structure plays a crucial role in its binding affinity and selectivity.
In silico studies on various classes of MAO-B inhibitors have provided insights into the key structural features that determine their activity. For instance, the presence of a hydrophobic side chain on a heterocyclic core has been shown to be important for potent MAO-B inhibition. nih.gov A quantitative structure-activity relationship (QSAR) analysis of a series of 3-X-phenyl-5H-indeno[1,2-c]pyridazin-5-ones indicated that increased lipophilicity enhances MAO-B inhibitory activity without a corresponding increase in MAO-A inhibition, thus improving selectivity. acs.orgnih.gov
The position of substituents on the heterocyclic core is also critical. A study on 5H-indeno[1,2-c]pyridazin-5-one derivatives demonstrated that substitution at the C(8) position versus the C(7) position dramatically influences the MAO-inhibiting properties. nih.gov
While direct experimental data for this compound is lacking, the known antiplatelet activity of other substituted pyrimido[5,4-c]cinnolines suggests that this scaffold can interact with biological targets. nih.gov A study on new pyrimido[5,4-c]cinnolines with different lipophilic moieties in position 2 and basic groups in position 4 showed inhibitory activity on collagen-induced platelet aggregation. nih.gov
The following table lists the compound names mentioned in this article.
Computational and Theoretical Studies on Pyrimido 4,5 C Cinnoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (RHF) are employed to model the electronic structure of molecules like those in the pyrimido[4,5-c]cinnoline family. uzhnu.edu.ua These calculations can determine optimized molecular geometry, bond lengths, and bond angles. uzhnu.edu.ua
A key outcome of these calculations is the mapping of electron density, which reveals the distribution of electrons within the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives. Furthermore, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
For instance, studies on biologically relevant molecules like adenine (B156593) and thymine (B56734) have used DFT and RHF methods to calculate their geometric structures and vibrational spectra, which form a basis for modeling more complex biological interactions. uzhnu.edu.ua Similar applications to the 1-Chloropyrimido[4,5-c]cinnoline scaffold would elucidate its electronic properties and reactivity profile, providing a theoretical foundation for its potential applications.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of a ligand's activity.
In the context of pyrimidine-fused heterocycles, molecular docking has been widely applied to predict and rationalize their biological activities. For example, various novel heterocyclic-fused pyrimidines have been docked into the ATP binding pockets of kinases like c-Src and VEGFR to understand their inhibitory potential. nih.gov Similarly, derivatives of the related cinnoline (B1195905) scaffold have been studied as potential inhibitors of tubulin polymerization through docking simulations. nih.govtandfonline.com These studies typically report a docking score or binding energy, which estimates the binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the target's active site.
The table below summarizes findings from molecular docking studies on various pyrimidine-related heterocyclic systems, illustrating the type of data generated.
| Ligand Class | Protein Target | Key Findings/Interactions | Reference |
| Cinnoline derivatives | Tubulin | Potential as inhibitors of tubulin polymerization with a computational Ki of 0.5 nM. | nih.govtandfonline.com |
| Quinoline (B57606) derivatives | HIV Reverse Transcriptase | Docking scores indicated high affinity, with interactions involving key residues like LYS 101 and TRP 229. | researchgate.net |
| Pyrimidine (B1678525) derivatives | Dihydropteroate Synthase (S. aureus) | Favorable binding energies (e.g., -8.90 kcal/mol) with hydrogen bonds to several active site residues. | |
| Fused Pyrimidines | c-Src and VEGFR Kinases | Docking simulations helped to understand the possible binding interactions within the kinase enzyme ATP binding pocket. | nih.gov |
This table presents illustrative data from related heterocyclic systems, not specifically for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for optimizing lead structures in drug discovery.
A prominent application of QSAR in a related field is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for a series of pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). sifisheriessciences.com In such studies, a set of synthesized compounds with known activities is aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. These fields are then used to build a regression model that correlates the field values with the observed biological activity.
The predictive power of these models is assessed by statistical parameters like the coefficient of determination (r²). For the pyrimido-isoquinolin-quinones, high r² values of 0.938 for CoMFA and 0.895 for CoMSIA were achieved, indicating robust and predictive models. sifisheriessciences.com The graphical output of these models (contour maps) visually represents the regions around the molecule where modifications are likely to increase or decrease activity, thus providing a clear roadmap for designing more potent derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for understanding the conformational flexibility of both the ligand and the protein, assessing the stability of the ligand-protein complex, and refining the binding poses obtained from docking. nih.govnih.gov
MD simulations can reveal important dynamic processes such as the opening and closing of binding pockets, the role of water molecules in binding, and the conformational changes a ligand undergoes upon entering the active site. The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose over the simulation time. nih.gov A stable, low RMSD suggests a stable binding mode.
For example, MD simulations have been used to study the stability of various protein-ligand complexes, providing insights that are not accessible from static docking alone. researchgate.netnih.gov The application of MD simulations to a this compound-protein complex would provide a more realistic model of the binding event and help in validating docking predictions.
| Computational Method | Key Insights Provided | Typical Output | Reference |
| Molecular Dynamics (MD) | Conformational changes, binding stability, dynamic interactions | RMSD plots, interaction energy profiles, trajectory visualizations | nih.govnih.gov |
This table describes the general application of the method.
Prediction of In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The success of a drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. sifisheriessciences.comresearchgate.net
For various pyrimidine and pyridine (B92270) derivatives, in silico ADME properties have been calculated using software like Schrodinger's Qikprop or web-based tools like SwissADME. nih.govsifisheriessciences.com These tools predict properties based on established rules like Lipinski's Rule of Five, which outlines the characteristics of orally bioavailable drugs.
The table below lists some of the key ADME parameters that are commonly evaluated in silico.
| ADME Parameter | Description | Importance |
| Molecular Weight (MW) | The mass of the molecule. | Affects diffusion and absorption; Lipinski's rule suggests MW < 500. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption and distribution. |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Affects solubility and membrane permeability; Lipinski's rule suggests HBD ≤ 5. |
| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Affects solubility and membrane permeability; Lipinski's rule suggests HBA ≤ 10. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Influences membrane permeability and blood-brain barrier penetration. |
| Oral Bioavailability | The fraction of an administered dose that reaches systemic circulation. | A key indicator of a drug's potential for oral administration. |
This table outlines common in silico ADME parameters and their significance in drug design.
By applying these predictive models to this compound, researchers can estimate its drug-likeness and potential pharmacokinetic behavior before committing to extensive laboratory synthesis and testing.
Advanced Applications and Future Research Directions of Pyrimido 4,5 C Cinnoline Scaffolds
Utilization of 1-Chloropyrimido[4,5-c]cinnoline as a Versatile Synthetic Building Block
This reactivity is the cornerstone of its utility as a synthetic building block. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, coupled with the fused cinnoline (B1195905) system, activates the C1-position towards attack by various nucleophiles. This allows for the strategic introduction of a wide range of functional groups, leading to the generation of extensive chemical libraries for biological screening.
Table 1: Potential Nucleophilic Substitution Reactions with this compound
| Nucleophile | Resulting Functional Group | Potential Derivative Class |
| Amines (R-NH₂) | Amino (-NHR) | 1-Amino-pyrimido[4,5-c]cinnolines |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | Ether (-OR) | 1-Alkoxy-pyrimido[4,5-c]cinnolines |
| Thiols (R-SH) / Thiolates (R-S⁻) | Thioether (-SR) | 1-Thioether-pyrimido[4,5-c]cinnolines |
| Azides (N₃⁻) | Azido (-N₃) | 1-Azido-pyrimido[4,5-c]cinnolines |
| Cyanide (CN⁻) | Cyano (-CN) | 1-Cyano-pyrimido[4,5-c]cinnolines |
The synthesis of various 4-arylaminopyrimido[5,4-c]cinnolines from 4-chloropyrimido[5,4-c]cinnolines has been reported, demonstrating the feasibility of such nucleophilic substitution reactions on this heterocyclic system. nih.govresearchgate.net For instance, the reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with nucleophiles like thiourea, carbanions, and hydrazines yields a variety of condensed heterocyclic systems. rsc.org This analogous reactivity strongly supports the potential of this compound to serve as a key precursor for a multitude of derivatives.
Development of Pyrimido[4,5-c]cinnoline Derivatives as Chemical Probes for Biological Systems
The inherent photophysical properties of extended aromatic systems like pyrimido[4,5-c]cinnoline make them attractive candidates for the development of chemical probes. By strategically modifying the core scaffold, it is possible to design molecules that exhibit changes in their fluorescence upon binding to a specific biological target.
For example, novel fluorescent probes based on CF₃-substituted pyridines and pyrimidines have been developed for bioimaging, demonstrating aggregation-induced emission behavior suitable for visualizing lipid droplets. nih.gov This approach could be adapted to the pyrimido[4,5-c]cinnoline scaffold. The introduction of environmentally sensitive fluorophores or moieties that undergo a measurable change in their properties upon interaction with a biological macromolecule can transform a simple heterocyclic core into a powerful tool for studying cellular processes. The synthesis of such probes would likely leverage the reactivity of precursors like this compound to attach the necessary reporter groups.
Innovative Strategies for Scaffold Decoration and Lead Optimization
The process of drug discovery often involves the iterative optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The pyrimido[4,5-c]cinnoline scaffold offers multiple positions for chemical modification, making it amenable to various lead optimization strategies.
Scaffold hopping , a technique where the core structure of a known active compound is replaced with a structurally different but functionally similar scaffold, represents a powerful approach. rsc.org By retaining key pharmacophoric features while exploring novel chemical space, this strategy can lead to the discovery of compounds with improved properties. Starting from a known pyrimido[4,5-c]cinnoline hit, medicinal chemists can explore alternative heterocyclic cores to overcome limitations such as poor solubility or off-target effects.
Furthermore, the decoration of the pyrimido[4,5-c]cinnoline scaffold with diverse substituents is a fundamental aspect of lead optimization. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are crucial in this process. nih.govhumanjournals.com For instance, a study on pyrimido[5,4-c]cinnolines with antiplatelet activity investigated the impact of different lipophilic and basic groups at various positions on the ring system. researchgate.netnih.gov The ability to systematically modify the scaffold, facilitated by versatile intermediates like this compound, is essential for conducting thorough SAR studies and ultimately identifying clinical candidates.
Exploration of Novel Biological Targets for Pyrimido[4,5-c]cinnoline Derivatives
Derivatives of the broader cinnoline and pyrimidoquinoline families have demonstrated a remarkable range of biological activities, suggesting that the pyrimido[4,5-c]cinnoline scaffold may interact with a variety of biological targets. ijper.org
Table 2: Reported Biological Activities of Related Heterocyclic Scaffolds
| Scaffold | Biological Activity | Potential Targets | Reference |
| Pyrimido[5,4-c]quinolines | Antiproliferative | Topoisomerase I, CDK2, EGFR | nih.gov |
| Cinnoline Derivatives | PI3K Inhibition | Phosphoinositide 3-kinases (PI3Ks) | nih.gov |
| Pyrimido[5,4-c]cinnolines | Antiplatelet | Not specified | researchgate.netnih.gov |
| Pyrimido[4,5-b]quinolines | Antimicrobial | DNA gyrase, Dihydrofolate reductase (DHFR) | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Antidepressant | Presynaptic α-receptor sites | nih.gov |
The documented activity of related compounds against targets such as protein kinases (e.g., PI3K, CDK2, EGFR), topoisomerases, and microbial enzymes opens up exciting avenues for the exploration of pyrimido[4,5-c]cinnoline derivatives. nih.govnih.govgoogle.com For example, the discovery of cinnoline derivatives as potent PI3K inhibitors highlights the potential of this chemical class in cancer therapy. nih.gov Future research will likely focus on screening libraries of pyrimido[4,5-c]cinnoline derivatives against a wide range of biological targets to uncover new therapeutic applications.
Synergistic Approaches Combining Synthesis, Computation, and Mechanistic Biology
The modern drug discovery process relies heavily on a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and mechanistic biology. The development of novel pyrimido[4,5-c]cinnoline derivatives is no exception.
Computational docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets. nih.govnih.govresearchgate.netelsevierpure.com By predicting how a ligand interacts with the active site of a protein, these in silico methods can help prioritize compounds for synthesis and guide the design of more potent inhibitors. For example, docking studies have been successfully employed to understand the binding of pyrimido[4,5-b]quinolines to DNA gyrase and DHFR. nih.gov
This computational data, in turn, informs the synthetic efforts, allowing chemists to focus on preparing compounds with the highest probability of success. The resulting compounds are then evaluated in biological assays to determine their activity and elucidate their mechanism of action. This iterative cycle of design, synthesis, and testing, where each discipline informs the others, is crucial for accelerating the discovery of new drugs. The potential for synergistic drug combinations, where a pyrimido[4,5-c]cinnoline derivative is used in concert with other therapeutic agents, also represents a promising area of future research. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloropyrimido[4,5-c]cinnoline, and how can reaction conditions influence isomer ratios?
- Methodological Answer : The synthesis of fused heterocyclic systems like this compound often involves cyclization or nucleophilic substitution reactions. For example, analogous triazolo[4,5-c]pyridine derivatives were synthesized via ribosylation of 4-chloro precursors, with isomer ratios (e.g., major vs. minor products) dependent on solvent polarity, temperature, and catalyst selection . Key steps include optimizing reaction time and purification via column chromatography or recrystallization. Characterization by UV spectroscopy and NMR can confirm regioselectivity.
Q. How should researchers address solubility challenges during purification of this compound derivatives?
- Methodological Answer : Solubility issues in chlorinated heterocycles are common due to high crystallinity. Use mixed-solvent systems (e.g., DCM/hexane or methanol/water) for recrystallization. For hygroscopic intermediates, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Analytical techniques like HPLC with polar stationary phases (C18) can monitor purity .
Q. What spectroscopic methods are most effective for structural elucidation of this compound analogs?
- Methodological Answer : Combine ¹H/¹³C NMR (for substituent positioning), high-resolution mass spectrometry (HRMS for molecular formula), and X-ray crystallography (for absolute configuration). UV-Vis spectroscopy is useful for tracking conjugation patterns, as demonstrated in triazolo[4,5-c]pyridine studies .
Advanced Research Questions
Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?
- Methodological Answer : Use multivariate regression (MLR) or neural network (NLR) analyses to correlate structural descriptors (e.g., Cl substituent electronegativity, lipophilicity) with activity. For imidazo[4,5-c]pyridines, descriptors like molar refractivity and Hammett constants were critical in predicting angiotensin II receptor antagonism . Validate models using leave-one-out cross-validation and external test sets.
Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?
- Methodological Answer : Perform kinetic studies (e.g., pseudo-first-order rate measurements) to isolate pH-dependent mechanisms. For example, cyclization of pyrimido[4,5-c]pyridazinones was sensitive to basic conditions, with urea or aldehydes altering reaction pathways . Use computational tools (DFT) to model transition states and identify rate-limiting steps.
Q. How can researchers design experiments to probe the regioselectivity of nucleophilic substitutions in this compound?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) at specific positions can track substitution pathways. Competitive reactions with amines or thiols under controlled temperatures (0–60°C) reveal steric/electronic effects. Compare results with analogous systems, such as triazolo[4,5-c]pyridines, where ribosylation conditions dictated product distribution .
Q. What ethical and methodological frameworks ensure rigor in proposing novel applications for this compound?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For preclinical studies, adhere to institutional ethics guidelines for chemical safety and data transparency . Use PICO frameworks to structure research aims (e.g., Population: enzyme targets; Intervention: compound derivatives; Comparison: existing inhibitors; Outcome: IC₅₀ values) .
Data Analysis & Validation
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be reconciled?
- Methodological Answer : Re-examine sample purity (HPLC) and crystallization conditions. Dynamic effects in solution (e.g., tautomerism) may explain NMR/X-ray discrepancies. For triazolo[4,5-c]pyridines, methyl group comparisons and NOE experiments resolved ambiguities in ribosylation sites .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
